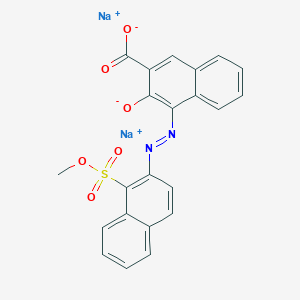![molecular formula C7H17NS B14169892 Ethanamine, N-ethyl-N-[(ethylthio)methyl]- CAS No. 3492-79-3](/img/structure/B14169892.png)
Ethanamine, N-ethyl-N-[(ethylthio)methyl]-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethanamine, N-ethyl-N-[(ethylthio)methyl]- is an organic compound with a complex structure that includes an ethylamine backbone substituted with an ethylthio group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanamine, N-ethyl-N-[(ethylthio)methyl]- typically involves the reaction of ethanamine with ethylthiomethyl chloride under basic conditions. The reaction proceeds via nucleophilic substitution, where the amine group of ethanamine attacks the electrophilic carbon of ethylthiomethyl chloride, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of Ethanamine, N-ethyl-N-[(ethylthio)methyl]- follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This often involves the use of continuous flow reactors and automated systems to control the reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
Ethanamine, N-ethyl-N-[(ethylthio)methyl]- undergoes various chemical reactions, including:
Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to remove the ethylthio group, yielding simpler amine derivatives.
Substitution: The ethylthio group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Simpler amine derivatives.
Substitution: A wide range of substituted amines, depending on the nucleophile used.
Scientific Research Applications
Ethanamine, N-ethyl-N-[(ethylthio)methyl]- has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of Ethanamine, N-ethyl-N-[(ethylthio)methyl]- involves its interaction with specific molecular targets. The ethylthio group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. The exact pathways and targets depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Ethanamine, N-ethyl-: A simpler derivative without the ethylthio group.
Ethanamine, N-ethyl-N-methyl-: Contains a methyl group instead of the ethylthio group.
Ethanamine, N,N-dimethyl-: Contains two methyl groups instead of the ethylthio and ethyl groups.
Uniqueness
Ethanamine, N-ethyl-N-[(ethylthio)methyl]- is unique due to the presence of the ethylthio group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where these properties are advantageous.
Properties
CAS No. |
3492-79-3 |
|---|---|
Molecular Formula |
C7H17NS |
Molecular Weight |
147.28 g/mol |
IUPAC Name |
N-ethyl-N-(ethylsulfanylmethyl)ethanamine |
InChI |
InChI=1S/C7H17NS/c1-4-8(5-2)7-9-6-3/h4-7H2,1-3H3 |
InChI Key |
ICOIBUQDJVFIBX-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CSCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[(2-Chloroethyl)sulfanyl]acetyl chloride](/img/structure/B14169815.png)

![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N-[4-(propan-2-yl)phenyl]acetamide](/img/structure/B14169824.png)


![1H-Pyrrolo[2,3-b]pyridine, 3-cyclopropyl-5-nitro-1-(phenylsulfonyl)-](/img/structure/B14169843.png)








